1-(3-Bromo-5-isopropylphenyl)ethanone

Cross-coupling chemistry Suzuki-Miyaura reaction Aryl halide reactivity

1-(3-Bromo-5-isopropylphenyl)ethanone (CAS 1782470-88-5) is a brominated aromatic ketone with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol. It features a bromine atom at the meta position (3-position) and an isopropyl group at the 5-position of the phenyl ring relative to the acetyl group, classifying it as an aryl bromide rather than an α-bromo ketone.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 1782470-88-5
Cat. No. B1380470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-isopropylphenyl)ethanone
CAS1782470-88-5
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)Br)C(=O)C
InChIInChI=1S/C11H13BrO/c1-7(2)9-4-10(8(3)13)6-11(12)5-9/h4-7H,1-3H3
InChIKeyGVJNBGPRRRHQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-isopropylphenyl)ethanone CAS 1782470-88-5: Aryl Bromide Building Block for Cross-Coupling-Driven Synthesis


1-(3-Bromo-5-isopropylphenyl)ethanone (CAS 1782470-88-5) is a brominated aromatic ketone with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol [1]. It features a bromine atom at the meta position (3-position) and an isopropyl group at the 5-position of the phenyl ring relative to the acetyl group, classifying it as an aryl bromide rather than an α-bromo ketone . The compound is a liquid at ambient temperature with a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 17.1 Ų, and it carries GHS hazard statements H315, H319, and H335 (skin irritation, eye irritation, respiratory irritation) [1].

Aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig)
Defined meta-substitution pattern supports SAR scaffold construction
Multi-vendor availability from specialty chemical suppliers

Why 1-(3-Bromo-5-isopropylphenyl)ethanone Cannot Be Replaced by Generic Bromoacetophenones


The specific substitution pattern of 1-(3-bromo-5-isopropylphenyl)ethanone—a meta-bromo aryl bromide with a meta-isopropyl group—creates a unique steric and electronic environment that is not replicated by common bromoacetophenone analogs. α-Bromoacetophenones (such as 2-bromo-4'-isopropylacetophenone, CAS 51012-62-5) carry the bromine on the α-carbon, making them reactive alkylating agents . In contrast, this compound bears the bromine directly on the aromatic ring, enabling participation in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that α-bromo isomers cannot undergo without prior functional group interconversion [1]. Positional isomers, such as 1-(3-bromo-4-isopropylphenyl)ethanone (CAS 65189-87-9), alter the relative orientation of the bromine and isopropyl substituents, which can affect steric accessibility and electronic properties of derived products, making direct substitution unsuitable for structure-activity relationship (SAR) studies .

α-Bromo ketones (e.g., 2-bromo-4'-isopropylacetophenone) follow SN2/alkylation pathways and may not replicate direct Suzuki coupling capability.

Positional isomer 1-(3-bromo-4-isopropylphenyl)ethanone alters steric environment; may compromise SAR integrity if used as a direct substitute.

Purity differences (95% vs. 98%) may introduce impurities that affect sensitive catalytic cycles or biological assay reproducibility.

Comparator-Based Quantitative Evidence for 1-(3-Bromo-5-isopropylphenyl)ethanone Differentiation


Aryl Bromide vs. α-Bromo Ketone: Cross-Coupling Competence Determines Synthetic Utility

1-(3-Bromo-5-isopropylphenyl)ethanone is an aryl bromide, whereas 2-bromo-4'-isopropylacetophenone (CAS 51012-62-5) and 2-bromo-1-(3-isopropylphenyl)ethanone (CAS 1429312-26-4) are α-bromo ketones . Aryl bromides undergo oxidative addition to Pd(0) catalysts, enabling Suzuki-Miyaura cross-coupling for C–C bond formation, while α-bromo ketones preferentially undergo nucleophilic substitution at the α-carbon and are incompatible with standard cross-coupling conditions without protecting group strategies [1].

Cross-Coupling Competence
Class-level inference
Target: Aryl-Br (sp2 carbon) → Pd-catalyzed C–C coupling
Comparator: α-Br ketone (sp3 carbon) → nucleophilic substitution
Aryl bromide enables catalytic C–C bond formation; α-bromo isomer is incompatible under standard cross-coupling conditions.
Based on established organometallic reactivity principles
Cross-coupling chemistry Suzuki-Miyaura reaction Aryl halide reactivity

LogP Differentiation: Lower Lipophilicity vs. 4'-Bromovalerophenone Impacts Drug-Likeness Calculations

The computed XLogP3 of 1-(3-bromo-5-isopropylphenyl)ethanone is 3.4, compared to 3.7 for 4'-bromovalerophenone (CAS 7295-44-5), a same-MF isomer [1][2]. This ΔLogP of −0.3 indicates measurably lower lipophilicity, which may improve aqueous solubility predictions and influence membrane permeability calculations in drug discovery programs. Both compounds share identical molecular formula (C11H13BrO), molecular weight (241.12 g/mol), and TPSA (17.1 Ų), making LogP the primary differentiating computed property [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
Target 3.4 vs. Comparator 3.7
ΔLogP −0.3
Lower LogP may support improved aqueous solubility predictions and ligand efficiency metrics.
Computed values from PubChem; same molecular formula
Lipophilicity Drug-likeness Physicochemical profiling

Purity Tiering: ≥98% Certified Purity from ChemScene vs. Standard 95% from Alternative Suppliers

Multiple vendors supply this compound at different purity grades. ChemScene (Cat. No. CS-0469329) and Leyan (Cat. No. 1539996) offer the compound at ≥98% purity, while Bidepharm (BD00824912) and AKSci (0267EA) provide it at 95% purity . Bidepharm additionally provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports, which is valuable for regulated research environments requiring traceable quality assurance .

Purity Tiering
Supplier-specified
≥98% (ChemScene, Leyan) vs. 95% (Bidepharm, AKSci)
Higher purity grade may reduce side reactions in sensitive catalytic or biological assays.
Batch-specific QC documentation available from Bidepharm
Quality assurance Purity specification Procurement standards

Positional Isomer Differentiation: Meta-Bromo Configuration vs. 3-Bromo-4-isopropylphenyl Isomer for SAR Integrity

1-(3-Bromo-5-isopropylphenyl)ethanone (bromine at 3-position, isopropyl at 5-position) is structurally distinct from its positional isomer 1-(3-bromo-4-isopropylphenyl)ethanone (CAS 65189-87-9; bromine at 3-position, isopropyl at 4-position) . The different relative orientation of the isopropyl and bromo substituents alters the steric shielding around the bromine atom, which can affect cross-coupling reaction rates and regioselectivity in subsequent derivatization steps. In medicinal chemistry SAR programs, even a single-position shift of substituents on the aryl ring can substantially alter biological target binding affinity, making these two isomers non-interchangeable as synthetic intermediates [1].

Positional Isomer
Class-level inference
Target: Br at C3, iPr at C5
Isomer: Br at C3, iPr at C4 (CAS 65189-87-9)
Substituent shift alters steric environment and may lead to different SAR readouts.
Positional isomers are not interchangeable as synthetic intermediates in medicinal chemistry
Positional isomerism Structure-activity relationship Scaffold uniqueness

Supplier Network and Lead Time: Multi-Vendor Availability from Apollo Scientific, Santa Cruz Biotechnology, and Bidepharm

1-(3-Bromo-5-isopropylphenyl)ethanone is stocked by multiple reputable vendors: Apollo Scientific (distributed via Fujifilm Wako as OR300229 and Fisher Scientific), Santa Cruz Biotechnology (sc-506403, 250 mg at approximately $810), Bidepharm (BD00824912), ChemScene (CS-0469329), and CymitQuimica (54-OR300229, 250 mg at €338) [1]. Fujifilm Wako lists a lead time of 2–3 weeks for the Apollo Scientific product. In comparison, the highly analogous but more common 4'-bromovalerophenone (CAS 7295-44-5) is available from major global suppliers such as TCI and Thermo Scientific at significantly lower cost and shorter lead times, reflecting its commodity status versus this compound's specialty niche .

Supplier Network
Vendor-reported
5+ vendors; lead time 2–3 weeks; price range €338–$810 per 250 mg
Multi-vendor availability mitigates single-supplier risk; procurement requires lead-time planning.
Data from vendor catalogs as of 2025; cost is higher than commodity bromoacetophenones
Supply chain Vendor qualification Procurement risk

Optimal Procurement and Application Scenarios for 1-(3-Bromo-5-isopropylphenyl)ethanone Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The aryl bromide functionality of 1-(3-bromo-5-isopropylphenyl)ethanone enables direct use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to generate biaryl ketone libraries [1][2]. This contrasts with α-bromoacetophenone analogs, which cannot participate in these reactions without functional group manipulation. Researchers synthesizing 3,5-disubstituted biaryl scaffolds for medicinal chemistry or materials science applications should prioritize this compound over the more common α-bromo isomers such as 2-bromo-4'-isopropylacetophenone (CAS 51012-62-5).

Structure-Activity Relationship Studies Requiring Precise Substituent Positioning

For SAR campaigns where both the bromine and isopropyl substituents must occupy specific positions on the aryl ring (3- and 5-positions respectively) to maintain pharmacophoric geometry, this compound provides the exact scaffold geometry [1][2]. Its positional isomer 1-(3-bromo-4-isopropylphenyl)ethanone (CAS 65189-87-9) would produce different spatial presentation of substituents in derived compounds, potentially leading to erroneous SAR conclusions.

Computational Drug Design with Defined Physicochemical Parameter Input

The compound's well-characterized computed properties (XLogP3 = 3.4, TPSA = 17.1 Ų, rotatable bonds = 2, HBD = 0, HBA = 1) provide a defined input set for computational ADMET prediction models [1]. Its lower LogP compared to the same-MF isomer 4'-bromovalerophenone (XLogP3 = 3.7) may offer advantages in ligand efficiency calculations where lower lipophilicity is desired [2]. Procurement teams should note the availability of batch QC documentation (NMR, HPLC, GC) from Bidepharm for regulated computational modeling workflows requiring compound identity verification .

Specialty Building Block Procurement with Multi-Vendor Risk Mitigation

As a non-commodity specialty building block with lead times of 2–3 weeks (Fujifilm Wako) and pricing of €338–$810 per 250 mg across vendors, this compound requires proactive procurement planning [1][2]. The existence of at least five qualified vendors (Apollo Scientific, Santa Cruz Biotechnology, Bidepharm, ChemScene, CymitQuimica) provides supply chain redundancy, though the 2–5× cost premium over commodity bromoacetophenones should be budgeted in grant proposals and project planning.

Application
Selection Property
Validation Focus
Biaryl library synthesis via Suzuki coupling
Aryl bromide cross-coupling readiness
Coupling reactivity with Pd catalysts
SAR studies with defined scaffold geometry
Positional substituent fidelity
Isomer identity verification by NMR
Computational drug design input
Computed property input set (LogP, TPSA)
ADMET prediction model validation
Specialty building block procurement
Supply chain redundancy
Procurement lead-time planning and vendor qualification
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